Mitotane-13C6

Description

BenchChem offers high-quality Mitotane-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitotane-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

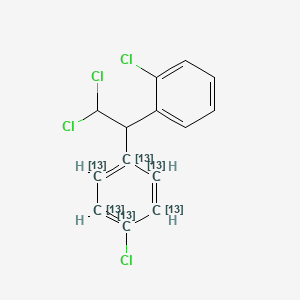

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOIMRXGHLCPP-CYRQOIGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mitotane-13C6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Mitotane-13C6, a stable isotope-labeled internal standard of the adrenocorticolytic drug Mitotane. This document covers its chemical structure, physicochemical properties, and its application in analytical methodologies. Furthermore, it delves into the mechanism of action of its parent compound, Mitotane, offering insights into relevant signaling pathways and providing detailed experimental protocols.

Chemical Structure and Properties

Mitotane-13C6 is a synthetic, isotopically labeled form of Mitotane where six carbon atoms in the phenyl ring have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Mitotane in biological samples.

Chemical Structure:

The chemical structure of Mitotane-13C6 is 1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene.[1] The six carbon-13 atoms are located on the 4-chlorophenyl ring.

Physicochemical Properties:

A summary of the key physicochemical properties of Mitotane-13C6 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈¹³C₆H₁₀Cl₄ | [2][3] |

| Molecular Weight | 326.0 g/mol | [2][4] |

| Exact Mass | 325.970840 Da | [2] |

| Monoisotopic Mass | 323.973790 Da | [2] |

| CAS Number | 1261396-21-7 | [2][4] |

| Purity | ≥98% | [4] |

| Isotopic Enrichment | ≥99% ¹³C | [4] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | General knowledge for similar compounds |

| XLogP3 | 6.2 | [2] |

Mechanism of Action of Mitotane

The precise mechanism of action of Mitotane is not fully elucidated, but it is known to exert cytotoxic effects specifically on the adrenal cortex.[5] Mitotane-13C6, being a stable isotope-labeled analog, is expected to have the same biological activity as Mitotane. The primary actions of Mitotane involve the disruption of mitochondrial function and the inhibition of steroidogenesis.

Mitochondrial Disruption:

Mitotane and its metabolites accumulate in the mitochondria of adrenocortical cells.[6] This leads to the inhibition of key enzymes in the respiratory chain, particularly impacting steroid hormone synthesis.[6] The disruption of mitochondrial integrity can ultimately trigger apoptosis (programmed cell death) in these cells.

Inhibition of Steroidogenesis:

Mitotane inhibits multiple enzymes involved in the synthesis of adrenal steroids, including cholesterol side-chain cleavage enzyme and 11β-hydroxylase.[7] This leads to a reduction in the production of cortisol and other corticosteroids.

Signaling Pathways:

The cellular effects of Mitotane are mediated through various signaling pathways. A simplified representation of the key pathways is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitotane-13C6 | C14H10Cl4 | CID 49849664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Mitotane-13C6 in Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Technical Guide on the Core Applications of Mitotane-13C6 in Research

Mitotane-13C6, a stable isotope-labeled analog of the adrenocortical cytotoxic agent Mitotane, serves as a critical tool in research, primarily in the field of pharmacology and clinical chemistry. Its identical chemical properties to Mitotane, with the exception of its increased mass due to the incorporation of six Carbon-13 isotopes, make it an ideal internal standard for quantitative analysis. This guide provides a comprehensive overview of the applications of Mitotane-13C6, with a focus on its use in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Core Applications of Mitotane-13C6 in Research

The primary application of Mitotane-13C6 in a research setting is as an internal standard for the accurate quantification of Mitotane in biological matrices. This is particularly crucial for the therapeutic drug monitoring (TDM) of patients with adrenocortical carcinoma (ACC), the primary clinical indication for Mitotane. The narrow therapeutic window of Mitotane (typically 14-20 µg/mL in plasma) necessitates precise concentration measurements to optimize efficacy while minimizing toxicity.[1][2] The use of a stable isotope-labeled internal standard like Mitotane-13C6 is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.

Beyond TDM, Mitotane-13C6 is a valuable tool in pharmacokinetic (PK) studies to delineate the absorption, distribution, metabolism, and excretion (ADME) of Mitotane. By administering a known amount of Mitotane-13C6, researchers can accurately track its fate in a biological system, providing crucial data for dose optimization and understanding drug-drug interactions. Furthermore, its use in metabolic studies allows for the unambiguous identification and quantification of Mitotane metabolites.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data relevant to the use of Mitotane and its monitoring, for which Mitotane-13C6 is an essential tool.

| Parameter | Value | Reference |

| Therapeutic Plasma Concentration | 14 - 20 µg/mL | [1][2] |

| Toxic Plasma Concentration | > 20 µg/mL | [3] |

| Typical Starting Dose (Adults) | 2 - 6 g/day (in divided doses) | [3] |

| Elimination Half-life | 18 - 159 days | [3] |

Table 1: Therapeutic and Pharmacokinetic Parameters of Mitotane.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |

| Upper Limit of Quantification (ULOQ) | 40 µg/mL | [2] |

| Inter- and Intra-day Precision (%RSD) | < 15% | [4] |

| Accuracy (% bias) | Within ±15% | [4] |

Table 2: Typical Validation Parameters for Mitotane Quantification Assays Using a Stable Isotope-Labeled Internal Standard.

Experimental Protocols

Protocol 1: Quantification of Mitotane in Human Plasma using LC-MS/MS with Mitotane-13C6 as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Mitotane concentrations in human plasma.

1. Materials and Reagents:

-

Mitotane analytical standard

-

Mitotane-13C6 (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free for calibration standards and quality controls)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mitotane and Mitotane-13C6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Mitotane stock solution with methanol to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the Mitotane-13C6 stock solution with methanol to a final concentration of, for example, 1 µg/mL.

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., ranging from 0.5 to 50 µg/mL) and QCs at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 20 µL of the Mitotane-13C6 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Mitotane from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Mitotane: Precursor ion > Product ion (e.g., m/z 320.0 > 235.0)

-

Mitotane-13C6: Precursor ion > Product ion (e.g., m/z 326.0 > 241.0)

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Quantify Mitotane in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 2: Quantification of Mitotane in Human Plasma using GC-MS with Mitotane-13C6 as an Internal Standard

This protocol provides a general outline for a gas chromatography-mass spectrometry (GC-MS) method.

1. Materials and Reagents:

-

As in Protocol 1, with the addition of a derivatizing agent if necessary.

-

Hexane or other suitable extraction solvent.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, add the Mitotane-13C6 internal standard.

-

Add a suitable buffer to adjust the pH.

-

Add 1 mL of hexane and vortex for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in a small volume of a suitable solvent for GC injection. Derivatization may be performed at this stage if required to improve chromatographic properties.

3. GC-MS Analysis:

-

Gas Chromatography (GC):

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp to ensure good separation.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Mitotane and Mitotane-13C6.

-

4. Data Analysis:

-

Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research use of Mitotane-13C6.

Caption: Metabolic pathway of Mitotane.

Caption: Mitotane's mechanism of action in adrenocortical cells.

Caption: Experimental workflow for a pharmacokinetic study using Mitotane-13C6.

References

- 1. researchgate.net [researchgate.net]

- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromsoc.jp [chromsoc.jp]

- 4. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitotane-13C6 as an Internal Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Mitotane-13C6 as an internal standard in the quantitative analysis of Mitotane. This document provides a comprehensive overview of Mitotane's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its accurate quantification using isotope dilution mass spectrometry.

Introduction to Mitotane and the Need for a Robust Internal Standard

Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), functioning as both an adrenolytic and a steroidogenesis inhibitor.[1] Its therapeutic efficacy is, however, closely linked to plasma concentrations, necessitating precise therapeutic drug monitoring (TDM) to balance efficacy and toxicity.[2][3] The use of a stable isotope-labeled internal standard, such as Mitotane-13C6, is paramount for achieving the accuracy and precision required for clinical decision-making.

Mitotane-13C6, a molecule in which six carbon atoms have been replaced with the heavy isotope ¹³C, is the ideal internal standard for the quantification of Mitotane by mass spectrometry. Due to its identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. This co-behavior allows Mitotane-13C6 to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantitative results.[4][5]

Mechanism of Action of Mitotane

Mitotane's primary mode of action is the induction of cytotoxic effects in the adrenal cortex, leading to the destruction of both normal and cancerous adrenocortical cells.[1][6] This process is believed to be initiated by its metabolic activation within the adrenal mitochondria.[1]

Impact on Steroidogenesis

Mitotane significantly disrupts steroidogenesis by inhibiting key enzymes in the cortisol and androgen synthesis pathways.[1][7][8] This inhibition occurs at multiple steps, primarily targeting mitochondrial P450 enzymes.

-

Inhibition of Cholesterol Side-Chain Cleavage: Mitotane inhibits the cholesterol side-chain cleavage enzyme (P450scc, encoded by CYP11A1), which catalyzes the initial and rate-limiting step of steroidogenesis – the conversion of cholesterol to pregnenolone.[7][8]

-

Inhibition of 11β-hydroxylase: The drug also blocks the activity of 11β-hydroxylase (encoded by CYP11B1), an enzyme essential for the final step of cortisol synthesis.[8]

-

Downregulation of Steroidogenic Gene Expression: Studies have shown that mitotane can decrease the mRNA levels of key steroidogenic enzymes, including CYP11A1 and CYP17A1.[9]

The following diagram illustrates the key steps in the adrenal steroidogenesis pathway and highlights the points of inhibition by Mitotane.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent evidence suggests that Mitotane's therapeutic effects may also involve the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in adrenocortical carcinoma.[10][11][12] While the precise mechanisms are still under investigation, studies indicate that Mitotane, particularly in combination with other agents like vitamin D, can inhibit the proliferation of ACC cells by interfering with this pathway.[10] The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation. Mitotane's inhibitory action may involve promoting the degradation of β-catenin, thus preventing its oncogenic signaling.

The following diagram provides a simplified overview of the canonical Wnt/β-catenin signaling pathway and the potential point of intervention by Mitotane.

Quantitative Analysis of Mitotane using Mitotane-13C6

The use of Mitotane-13C6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of Mitotane in biological matrices.

Data Presentation

Table 1: Method Validation Parameters for Mitotane Quantification

| Parameter | Typical Acceptance Criteria | Expected Performance with Mitotane-13C6 |

| Linearity (R²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 0.1 - 1.0 µg/mL |

| Precision (CV%) | Within-run: < 15%, Between-run: < 15% | < 10% |

| Accuracy (% Bias) | Within ± 15% of nominal value | Within ± 10% |

Table 2: Recovery and Matrix Effect

| Parameter | Description | Expected Performance with Mitotane-13C6 |

| Recovery | Efficiency of analyte extraction from the matrix | Consistent and reproducible, typically > 80% |

| Matrix Effect | Ion suppression or enhancement due to co-eluting matrix components | Effectively compensated by the co-eluting Mitotane-13C6 |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Mitotane in human plasma using Mitotane-13C6 as an internal standard. This protocol is a composite based on established methods for Mitotane analysis.[13][14][17][18]

1. Materials and Reagents

-

Mitotane analytical standard

-

Mitotane-13C6 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

2. Standard and Internal Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mitotane and Mitotane-13C6 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Mitotane by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-50 µg/mL).

-

Internal Standard Working Solution: Prepare a working solution of Mitotane-13C6 in methanol at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the Mitotane-13C6 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

The workflow for sample preparation is illustrated in the following diagram.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mitotane: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

-

Mitotane-13C6: Precursor ion (Q1) m/z [M+6+H]⁺ → Product ion (Q3) m/z (Specific m/z values for precursor and product ions should be optimized for the specific instrument used.)

-

Conclusion

The use of Mitotane-13C6 as an internal standard provides the necessary accuracy and precision for the therapeutic drug monitoring of Mitotane, enabling clinicians to optimize treatment regimens for patients with adrenocortical carcinoma. The detailed understanding of Mitotane's mechanism of action, including its effects on steroidogenesis and the Wnt/β-catenin pathway, further informs its clinical application and opens avenues for future research into combination therapies. The experimental protocols outlined in this guide provide a robust framework for the implementation of reliable and reproducible quantitative analysis of Mitotane in a research or clinical setting.

References

- 1. Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of mitotane in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-dose mitotane strategy in adrenocortical carcinoma: prospective analysis of plasma mitotane measurement during the first 3 months of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The effects of mitotane and 1α,25-dihydroxyvitamin D3 on Wnt/beta-catenin signaling in human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Wnt/β-catenin signaling pathway in the tumor progression of adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chromsoc.jp [chromsoc.jp]

- 18. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitotane-13C6: A Technical Guide to Stability and Storage

This guide provides an in-depth overview of the stability and recommended storage conditions for Mitotane-13C6, a crucial isotopically labeled internal standard for bioanalytical and research applications. The information is intended for researchers, scientists, and professionals in drug development who handle and utilize this compound.

Overview and Chemical Properties

Mitotane-13C6 is the ¹³C labeled form of Mitotane, an antineoplastic agent used in the treatment of adrenocortical carcinoma. As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate quantification in clinical and research settings.

Chemical Structure: 1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene

Storage Conditions and Stability

Proper storage is critical to maintain the integrity and shelf-life of Mitotane-13C6. The following tables summarize the recommended storage conditions and known stability data for the compound in both solid and solution forms.

Table 1: Recommended Storage and Stability of Solid Mitotane-13C6

| Condition | Temperature | Duration | Notes |

| Powder | -20°C | 3 years[1] | Recommended for long-term storage. |

| Powder | 4°C | 2 years[1] | Suitable for shorter-term storage. |

| General | - | ≥ 1 year[2] | General stability claim from supplier. |

Table 2: Recommended Storage and Stability of Mitotane-13C6 in Solvent

| Solvent | Temperature | Duration | Notes |

| Not Specified | -80°C | 6 months[1] | Optimal for long-term storage of solutions. |

| Not Specified | -20°C | 1 month[1] | Suitable for short-term storage of solutions. |

For the non-labeled counterpart, Mitotane, commercially available tablets are recommended to be stored at 25°C, with excursions permitted between 15°C and 30°C in tight, light-resistant containers.[3][4]

Experimental Protocols for Stability Assessment

While a specific, detailed stability testing protocol for Mitotane-13C6 is not publicly available, a stability-indicating method for the non-labeled Mitotane has been developed using High-Performance Liquid Chromatography (HPLC). This methodology can be adapted for Mitotane-13C6. The following sections outline a general approach based on established principles of forced degradation studies.

Stability-Indicating HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Table 3: Example HPLC Method Parameters for Mitotane Analysis

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase | Buffer and Acetonitrile (25:75, v/v) |

| Buffer | 10 mM potassium dihydrogen orthophosphate monohydrate, pH adjusted to 2.5 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

This method was developed for Mitotane and would require validation for Mitotane-13C6.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the degradation pathways and demonstrate the specificity of the analytical method. The drug substance should be subjected to a variety of stress conditions.

Objective: To generate approximately 5-20% degradation of the drug substance.

General Workflow for Forced Degradation Study:

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1M HCl) at room temperature and elevated temperature.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1M NaOH) at room temperature and elevated temperature. Studies on Mitotane have shown considerable degradation under basic conditions.

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug and drug solution to dry heat.

-

Photolytic Degradation: Expose the solid drug and drug solution to light (UV and visible).

Samples should be analyzed at various time points to determine the rate of degradation.

Mechanism of Action and Relevant Pathway

Mitotane's primary mechanism of action involves the inhibition of steroidogenesis in the adrenal cortex. It specifically targets several key enzymes in the steroid synthesis pathway. Understanding this pathway is crucial for researchers investigating its pharmacological effects.

Mitotane exerts its effects by inhibiting key enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (11β-hydroxylase), thereby blocking the synthesis of cortisol and other corticosteroids.[1][5]

Conclusion

The stability of Mitotane-13C6 is crucial for its function as an internal standard. Adherence to the recommended storage conditions, particularly long-term storage at -20°C for the solid form and -80°C for solutions, is essential to ensure its integrity. While a specific stability-indicating method for the ¹³C labeled compound requires validation, the methodologies established for non-labeled Mitotane provide a strong foundation for developing robust analytical protocols to monitor its stability under various conditions.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Mitotane-13C6 Stock Solutions for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotane, an adrenal cytotoxic agent, is a critical therapeutic for adrenocortical carcinoma and Cushing's syndrome. Its efficacy is concentration-dependent, necessitating precise quantification in biological matrices. Mitotane-13C6, a stable isotope-labeled analog of Mitotane, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS-based bioanalysis as it corrects for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This document provides a detailed protocol for the preparation, storage, and use of Mitotane-13C6 stock solutions.

Data Presentation

The following tables summarize the key quantitative data for the preparation of Mitotane-13C6 stock solutions.

Table 1: Solubility of Mitotane in Common Organic Solvents

| Solvent | Solubility (approx.) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | [1] |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | [1] |

| Ethanol | ~20 mg/mL[1] | [1] |

| Methanol | Soluble (used for stock solution preparation) |

Note: The solubility of Mitotane-13C6 is expected to be very similar to that of unlabeled Mitotane.

Table 2: Recommended Concentrations for Mitotane-13C6 Stock and Working Solutions

| Solution Type | Recommended Concentration | Solvent |

| Primary Stock Solution | 1 mg/mL | Methanol or DMSO |

| Intermediate Stock Solution | 10 µg/mL | Methanol |

| Spiking Solution (Internal Standard) | 0.1 - 1 µg/mL | Methanol or Acetonitrile |

Table 3: Storage and Stability of Mitotane-13C6 Solutions

| Solution | Storage Temperature | Stability | Reference |

| Solid (Powder) | -20°C | ≥ 4 years[1] | [1] |

| Stock Solution in Organic Solvent | -20°C | Up to 6 months | |

| Aqueous Solutions | Not Recommended for Storage | Prepare fresh daily[1] | [1] |

Experimental Protocols

Materials and Equipment

-

Mitotane-13C6 (solid powder)

-

High-purity solvents (Methanol, DMSO, Acetonitrile - LC-MS grade or equivalent)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials with screw caps

Protocol for Preparing a 1 mg/mL Primary Stock Solution

-

Weighing: Accurately weigh a precise amount (e.g., 1 mg) of Mitotane-13C6 powder using an analytical balance.

-

Dissolution: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).

-

Solvent Addition: Add a small amount of the chosen solvent (e.g., Methanol or DMSO) to the flask to dissolve the powder.

-

Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. A brief sonication can aid in dissolving the compound.

-

Final Volume Adjustment: Once completely dissolved, add the solvent to the flask to reach the final volume mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C.

Protocol for Preparing an Intermediate Stock Solution and Spiking Solution

-

Intermediate Stock Solution (e.g., 10 µg/mL):

-

Allow the primary stock solution to equilibrate to room temperature.

-

Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

-

Add the appropriate solvent (e.g., Methanol) to the mark and mix thoroughly.

-

-

Spiking Solution (Internal Standard, e.g., 0.1 µg/mL):

-

Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.

-

Add the appropriate solvent (e.g., Methanol or Acetonitrile) to the mark and mix thoroughly. This solution is now ready to be spiked into samples and calibration standards.

-

Visualization of Experimental Workflow

References

Application Notes and Protocols for the Quantification of Mitotane using Mitotane-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy. Due to its narrow therapeutic window (typically 14-20 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of mitotane is crucial to optimize efficacy and minimize toxicity.[1][2] Stable isotope-labeled internal standards, such as Mitotane-13C6, are essential for developing accurate and precise quantitative assays using mass spectrometry. This document provides detailed application notes and protocols for the preparation of calibrators and quality control (QC) samples using Mitotane-13C6 for the quantification of mitotane in plasma.

Principle of the Method

The accurate quantification of mitotane in biological matrices is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The methodology relies on the principle of stable isotope dilution. A known concentration of Mitotane-13C6, which is chemically identical to mitotane but has a different mass due to the incorporation of six carbon-13 isotopes, is added to all samples, calibrators, and quality controls. This internal standard co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated analytical methods for mitotane quantification.

Table 1: Calibration Curve Parameters

| Parameter | Value | Reference |

| Calibration Range | 0.25 - 40.0 µg/mL | [2] |

| Linearity (r²) | > 0.99 | [2][3] |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

| QC Level | Nominal Concentration (µg/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (% Recovery) | Reference |

| Low QC | 0.25 | < 5.0 | < 5.0 | 90 - 110 | [2] |

| Medium QC | 20.0 | < 5.0 | < 5.0 | 90 - 110 | [2] |

| High QC | 40.0 | < 5.0 | < 5.0 | 90 - 110 | [2] |

Note: The values presented in these tables are examples derived from published literature and may vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

Materials and Reagents

-

Mitotane analytical standard

-

Mitotane-13C6 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl Acetate (ACS grade)

-

Drug-free human plasma (with appropriate anticoagulant)

-

Volumetric flasks (Class A)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

1. Mitotane Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of mitotane analytical standard.

- Dissolve in a 10 mL volumetric flask with methanol.

- Vortex until fully dissolved.

- Store at -20°C.

2. Mitotane-13C6 Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh approximately 1 mg of Mitotane-13C6.

- Dissolve in a 1 mL volumetric flask with methanol.

- Vortex until fully dissolved.

- Store at -20°C.

3. Mitotane Intermediate Stock Solution (100 µg/mL):

- Pipette 1 mL of the 1 mg/mL Mitotane Stock Solution into a 10 mL volumetric flask.

- Bring to volume with methanol.

- Vortex to mix.

4. Mitotane-13C6 Internal Standard (IS) Working Solution (12.5 µg/mL):

- Pipette 125 µL of the 1 mg/mL Mitotane-13C6 IS Stock Solution into a 10 mL volumetric flask.

- Bring to volume with methanol.

- Vortex to mix.[2]

Preparation of Calibration Standards and Quality Controls

1. Spiking Solutions:

- Prepare a series of spiking solutions from the Mitotane Intermediate Stock Solution (100 µg/mL) by serial dilution with methanol to achieve the desired concentrations for the calibration curve and QC samples.

2. Calibration Standards:

- Prepare a set of at least six non-zero calibration standards by spiking the appropriate volume of the spiking solutions into drug-free human plasma.[2]

- A typical calibration curve may include the following concentrations: 0.25, 0.5, 1.0, 10.0, 20.0, 30.0, and 40.0 µg/mL.[2]

- Also prepare a blank plasma sample (no analyte, no IS) and a zero sample (plasma with IS only).

3. Quality Control (QC) Samples:

- Prepare at least three levels of QC samples (low, medium, and high) in drug-free human plasma from a separate weighing of the mitotane analytical standard.

- Typical QC concentrations are:

- Low QC: 0.25 µg/mL (at the LLOQ)[2]

- Medium QC: 20.0 µg/mL (within the therapeutic range)[2]

- High QC: 40.0 µg/mL (above the therapeutic range)[2]

4. Storage:

- Aliquots of the prepared calibrators and QC samples should be stored at -80°C until analysis.

Sample Preparation Protocol (Protein Precipitation and Liquid-Liquid Extraction)

-

Thaw samples, calibrators, and QCs on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 40 µL of the Mitotane-13C6 IS Working Solution (12.5 µg/mL) in methanol.[2]

-

Vortex for 10 seconds.

-

Add 150 µL of ethyl acetate for protein precipitation and liquid-liquid extraction.[2]

-

Vortex vigorously for 10 minutes.[2]

-

Centrifuge at 10,000 rpm for 5 minutes.[2]

-

Carefully transfer 120 µL of the supernatant (organic layer) to a clean tube or vial for analysis by GC-MS or LC-MS/MS.[2]

Visualizations

Caption: Experimental workflow for mitotane quantification.

Caption: Analytical workflow for mitotane quantification.

Caption: Simplified signaling pathway of mitotane action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Mitotane Quantification with Mitotane-13C6: A Technical Support Guide

Welcome to the technical support center for the quantification of mitotane using Mitotane-13C6 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the Mitotane-13C6 internal standard (IS) signal across our sample batch. What are the potential causes and how can we troubleshoot this?

A1: High variability in the IS signal can compromise the accuracy of your results. The root cause often lies in sample preparation, matrix effects, or instrument performance.

-

Inconsistent Sample Preparation: Ensure precise and consistent addition of the Mitotane-13C6 solution to every sample and standard. Verify the accuracy of your pipettes and automated liquid handlers. Incomplete vortexing or mixing after IS addition can also lead to variability.

-

Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the ionization of the IS differently across samples. This is particularly relevant if the IS and analyte do not co-elute perfectly. To diagnose this, you can perform a post-extraction addition experiment by comparing the IS response in a neat solution versus the response in an extract of a blank matrix sample.

-

Analyte-Internal Standard Interaction: At very high concentrations, the analyte (mitotane) can compete with the IS for ionization, leading to a suppressed IS signal in high-concentration samples. Evaluate the IS response across the entire calibration curve to check for this trend.

-

Sample Stability: Mitotane, being lipophilic, can adsorb to plasticware. Ensure that the sample processing workflow is consistent and that the same types of tubes and plates are used for all samples.

Q2: Our calibration curve for mitotane is non-linear, especially at the higher concentrations. What could be the reason?

A2: Non-linearity in the calibration curve can be attributed to several factors:

-

Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a plateauing of the signal. If this is the case, you may need to dilute your high-concentration samples or narrow the calibration range.

-

Isotopic Crosstalk: Mitotane contains chlorine atoms, which have naturally occurring isotopes (³⁵Cl and ³⁷Cl). This can lead to isotopic contributions from the unlabeled mitotane to the mass channel of the Mitotane-13C6, and vice versa. This "crosstalk" can become more pronounced at high analyte concentrations and can affect the linearity of the response ratio. Ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals.

-

Suboptimal Integration: Review the peak integration for your calibration standards. Inconsistent or incorrect peak integration, especially for partially co-eluting peaks, can introduce non-linearity.

Q3: We are not achieving the desired sensitivity for mitotane. How can we improve our limit of quantification (LOQ)?

A3: Improving the LOQ requires optimizing several aspects of your analytical method:

-

Sample Preparation: Increase the initial sample volume and incorporate a concentration step, such as solvent evaporation and reconstitution in a smaller volume of a mobile phase-compatible solvent.

-

Chromatography: Ensure sharp and symmetrical peak shapes. A broad peak will have a lower height and a poorer signal-to-noise ratio. You can optimize the mobile phase composition, gradient profile, and column temperature to improve peak shape.

-

Mass Spectrometry: Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters like collision energy and precursor/product ion selection. A direct infusion of mitotane and Mitotane-13C6 can help in fine-tuning these parameters.

Troubleshooting Guides

Guide 1: Investigating Internal Standard Variability

This guide provides a systematic approach to troubleshooting inconsistent Mitotane-13C6 signals.

Technical Support Center: Mitotane LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of mitotane.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common problems related to matrix effects in mitotane LC-MS/MS analysis.

| Observed Problem | Potential Cause | Recommended Solution |

| Poor Peak Shape (Tailing or Fronting) | Inadequate chromatographic separation from matrix components. | - Optimize the analytical column and mobile phase composition. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[1] - Adjust the gradient elution profile to better separate mitotane from co-eluting substances. |

| Low Analyte Response or Signal Suppression | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, can suppress the ionization of mitotane in the mass spectrometer source. | - Improve Sample Cleanup: While simple protein precipitation is often sufficient for mitotane, if suppression is observed, consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. - Chromatographic Separation: Modify the LC method to separate mitotane from the ion-suppressing region of the chromatogram. |

| High Signal Variability Between Samples | Inconsistent matrix effects across different patient or quality control samples. | - Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to normalize for variability in matrix effects and sample recovery.[2][3] - Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix environment. |

| Inaccurate Quantification | Uncorrected matrix effects leading to either suppression or enhancement of the mitotane signal. | - Validate the Method for Matrix Effects: Perform a quantitative assessment of matrix effects during method validation by calculating the matrix factor. - Employ a SIL-IS: This is the most effective way to compensate for variations in ionization efficiency caused by the matrix.[2][4] |

| Interference Peaks | Co-eluting metabolites or other endogenous compounds with similar mass transitions. | - Optimize MRM Transitions: Select unique and specific precursor and product ion transitions for mitotane and the internal standard.[5] - Chromatographic Resolution: Adjust the LC method to separate the interfering peak from the analyte peak. Studies have shown that mitotane's main metabolites, o,p'-DDE and o,p'-DDA, do not typically interfere with the analysis when using appropriate chromatographic conditions.[6] |

Frequently Asked Questions (FAQs)

Q1: Are matrix effects a significant concern for mitotane LC-MS/MS analysis?

A1: Based on available literature for related analytical methods (HPLC-DAD and GC-MS), significant matrix effects for mitotane are not commonly reported, especially when using a simple protein precipitation for sample preparation.[6][7][8][9][10][11] One study using an HPLC-DAD method explicitly stated that "no matrix effects or interference was observed for mitotane measurements".[6][7][8][9][10][11] However, it is always crucial to validate your specific LC-MS/MS method for matrix effects, as they can be instrument and method-dependent.

Q2: What is the most common sample preparation technique for mitotane in plasma?

A2: Protein precipitation (PPT) with acetonitrile or methanol is the most frequently described method for preparing plasma samples for mitotane analysis.[1] This is often followed by centrifugation to remove the precipitated proteins before injecting the supernatant.

Q3: What type of internal standard (IS) is recommended for mitotane analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as mitotane-d8, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to mitotane, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any potential matrix effects and variability.[2][3][4] If a SIL-IS is not available, a structural analog like p,p'-DDD can be used, but it may not compensate for matrix effects as effectively.

Q4: Can mitotane metabolites interfere with the analysis?

A4: The main metabolites of mitotane are o,p'-DDE and o,p'-DDA. With a properly developed and validated chromatographic method, these metabolites can be chromatographically separated from mitotane and should not cause interference.[6] It is good practice to assess for potential interference from metabolites during method development.

Q5: How can I quantitatively assess matrix effects for my mitotane method?

A5: The matrix factor (MF) is a quantitative measure of the matrix effect. It is determined by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the procedure to quantitatively determine the matrix effect for mitotane in human plasma.

-

Prepare a Neat Solution: Dissolve the mitotane reference standard in the reconstitution solvent to a known concentration (e.g., mid-range of the calibration curve).

-

Prepare Blank Plasma Extracts: Process at least six different lots of blank human plasma using your established sample preparation method (e.g., protein precipitation).

-

Post-Extraction Spike: Spike the blank plasma extracts with the mitotane reference standard to the same final concentration as the neat solution. Also, spike the internal standard.

-

Analysis: Inject the neat solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas for mitotane and the internal standard.

-

Calculation:

-

Calculate the Matrix Factor (MF) for mitotane for each plasma lot.

-

Calculate the Matrix Factor for the internal standard (IS-MF).

-

Calculate the IS-normalized Matrix Factor: IS-Normalized MF = MF / IS-MF

-

The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.

-

Protocol 2: Sample Preparation using Protein Precipitation

This protocol provides a general method for the extraction of mitotane from plasma samples.

-

Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., mitotane-d8 in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Caption: Workflow for mitotane analysis in plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. forensicrti.org [forensicrti.org]

- 6. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Mitotane Extraction from Biological Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitotane extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting mitotane from biological samples?

A1: The three most prevalent techniques for mitotane extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each method has its own advantages and is chosen based on the specific requirements of the analysis, such as required cleanliness of the extract, sample volume, and throughput needs.

Q2: How should I store my biological samples before mitotane extraction to ensure its stability?

A2: For long-term stability, it is recommended to store plasma samples at or below 4°C.[1][2] One study showed that mitotane in plasma is stable for up to 28 days when stored at ≤4°C, while significant degradation was observed at 25°C over 14 and 28 days.[1] Another source suggests that for long-term storage, samples should be kept at -80°C until analysis.

Q3: What is the therapeutic window for mitotane, and why is accurate quantification important?

A3: The therapeutic window for mitotane is narrow, typically between 14 and 20 µg/mL in plasma.[1][2] Concentrations below this range may not be effective, while levels above 20 µg/mL are associated with an increased risk of severe neurotoxicity.[3] Therefore, accurate and precise quantification is crucial for therapeutic drug monitoring to optimize treatment efficacy and minimize adverse effects.

Q4: What are "matrix effects" and how can they affect my mitotane analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix.[4][5] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the mitotane concentration, which can compromise the accuracy and reproducibility of the results.[4][6]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Emulsion Formation | - High concentration of lipids or proteins in the sample. - Vigorous shaking or mixing. | - Gently swirl or rock the sample instead of vigorous shaking. - Add salt (salting out) to the aqueous phase to increase its polarity. - Centrifuge the sample to break the emulsion. - Add a small amount of a different organic solvent to alter the phase properties. |

| Low Mitotane Recovery | - Incorrect pH of the aqueous phase. - Inappropriate extraction solvent. - Insufficient mixing or extraction time. - Analyte binding to proteins. | - Adjust the pH of the sample to ensure mitotane is in its neutral form for efficient extraction into the organic solvent. - Select an organic solvent with appropriate polarity to effectively partition mitotane. - Ensure adequate mixing time to allow for equilibrium to be reached. - Consider a protein precipitation step before LLE. |

| Poor Reproducibility | - Inconsistent manual extraction technique. - Variable sample volumes or reagent additions. | - Standardize the extraction procedure, including mixing time and intensity. - Use calibrated pipettes for all liquid handling steps. |

Solid-Phase Extraction (SPE) Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Low Mitotane Recovery (Analyte Breakthrough) | - Inappropriate sorbent selection. - Sample solvent is too strong. - High flow rate during sample loading. - Sorbent bed drying out before sample loading. | - Select a sorbent with sufficient retention for mitotane (e.g., C8, C18, or polymeric). - Dilute the sample with a weaker solvent to promote retention. - Decrease the flow rate during sample loading to allow for adequate interaction with the sorbent. - Ensure the sorbent bed remains solvated after conditioning and equilibration. |

| Low Mitotane Recovery (Incomplete Elution) | - Elution solvent is too weak. - Insufficient volume of elution solvent. - High flow rate during elution. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). - Increase the volume of the elution solvent or perform a second elution. - Decrease the flow rate during elution to ensure complete desorption. |

| High Background or Interferences in Eluate | - Inadequate washing of the sorbent. - Co-elution of matrix components. | - Optimize the wash step with a solvent that removes interferences without eluting mitotane. - Try a different sorbent with higher selectivity. - Adjust the pH of the wash and elution solvents to improve separation. |

Protein Precipitation (PPT) Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Low Mitotane Recovery | - Incomplete protein precipitation. - Co-precipitation of mitotane with proteins. - Inefficient extraction of mitotane from the pellet. | - Use an appropriate ratio of precipitating solvent to sample (typically 3:1 or higher for acetonitrile). - Compare different precipitating solvents (e.g., acetonitrile vs. methanol). Acetonitrile is often more efficient.[7] - Ensure thorough vortexing after adding the precipitating solvent. - Consider a second extraction of the protein pellet. |

| Clogged LC Column or Instrument Issues | - Incomplete removal of precipitated proteins. | - Ensure adequate centrifugation time and speed to pellet all precipitated proteins. - Carefully transfer the supernatant without disturbing the pellet. - Consider using a filter plate for protein removal. |

| Poor Reproducibility | - Inconsistent solvent-to-sample ratios. - Variable vortexing or centrifugation times. | - Use precise volumes of sample and precipitating solvent. - Standardize the mixing and centrifugation steps. |

Quantitative Data Summary

Table 1: Comparison of Mitotane Extraction Methods from Plasma/Serum

| Extraction Method | Recovery (%) | Lower Limit of Quantification (LLOQ) | Linearity Range (µg/mL) | Reference |

| Protein Precipitation (Acetonitrile) | 98.00 - 117.00 | 1.00 | 1.00 - 50.00 | |

| LLE (Deproteination with Methanol, then Ethyl Acetate) | >92.0 (at 0.25 µg/mL) | 0.25 | 0.25 - 40.0 | [2] |

| Protein Precipitation (Ethanol) | 77 - 88 | 0.2 (Mitotane & DDE), 0.5 (DDA) | Not Specified | [4] |

| LLE (Acetonitrile) | 95 | 0.310 | 1 - 50 | [6] |

Experimental Protocols

Protein Precipitation with Acetonitrile for Mitotane in Plasma

This protocol is based on the method described by de Souza et al. (2022).

-

Sample Preparation: Spike drug-free plasma samples with known concentrations of mitotane (e.g., 1.0, 2.5, 10.0, 25.0, and 50.0 µg/mL).

-

Internal Standard Addition: To 200 µL of plasma sample, add an internal standard (e.g., p,p'-DDD at 25.0 µg/mL).

-

Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 20 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Analysis: Inject an aliquot of the supernatant into the analytical system (e.g., HPLC-DAD).

Liquid-Liquid Extraction for Mitotane in Plasma

This protocol is adapted from a method for therapeutic drug monitoring of mitotane.[2]

-

Sample Preparation: Use 100 µL of plasma for analysis.

-

Deproteination & IS Addition: Add 40 µL of methanol containing the internal standard to the plasma sample.

-

Extraction: Add 150 µL of ethyl acetate to the sample.

-

Vortexing: Vortex the mixture for 10 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the layers.

-

Supernatant Collection: Collect 120 µL of the upper organic layer (supernatant) for analysis.

-

Analysis: Inject the collected supernatant into the analytical instrument (e.g., GC-MS).

Solid-Phase Extraction (SPE) for Mitotane (General Protocol)

This is a general guideline for developing an SPE method for mitotane.

-

Sorbent Selection: Choose a reversed-phase sorbent such as C8 or C18, or a polymeric sorbent. The choice depends on the required selectivity and the nature of the matrix.

-

Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) to activate the sorbent.

-

Equilibration: Equilibrate the cartridge with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution) to prepare the sorbent for sample loading.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate to ensure efficient retention of mitotane.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.

-

Elution: Elute the retained mitotane with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.

Mitotane Extraction from Tissue Homogenate

This protocol provides a general workflow for extracting mitotane from tissue samples.

-

Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-20 mg) in a cold homogenization buffer (e.g., 80% methanol) on ice. Use a probe homogenizer or bead beater for efficient disruption.

-

Incubation: Incubate the homogenate on dry ice for at least 20 minutes to facilitate cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C for 10 minutes to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted mitotane.

-

(Optional) Re-extraction: The pellet can be re-extracted with a smaller volume of the homogenization buffer to improve recovery.

-

Further Clean-up: The resulting supernatant may require further clean-up using LLE or SPE before analysis, depending on the complexity of the tissue matrix and the sensitivity of the analytical method.

Visualizations

References

Technical Support Center: Mitotane Detection with Mitotane-13C6

Welcome to the technical support center for improving mitotane detection sensitivity using Mitotane-13C6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why should I use an internal standard for mitotane quantification?

Using an internal standard (IS) is crucial for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] An IS helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the precision and accuracy of the results. Without an IS, it can be difficult to determine if a low signal is due to a low concentration of mitotane in the sample or due to loss of the analyte during the analytical process.[1]

Q2: What are the specific advantages of using Mitotane-13C6 as an internal standard?

Mitotane-13C6 is a stable isotope-labeled (SIL) internal standard for mitotane.[2] The key advantages of using a SIL-IS are:

-

Similar Physicochemical Properties: Mitotane-13C6 has nearly identical chemical and physical properties to the unlabeled mitotane. This means it behaves similarly during sample extraction, chromatography, and ionization, making it an ideal standard.

-

Co-elution: It co-elutes with the native analyte during chromatography, which helps to compensate for matrix effects more effectively.

-

Mass Difference: It is easily distinguishable from the native mitotane by a mass spectrometer due to the mass difference from the 13C isotopes.

-

Reduced Variability: It helps to account for variations in extraction recovery, injection volume, and ionization efficiency, leading to more robust and reliable results.

Q3: What is the typical therapeutic range for mitotane that I should be targeting?

The therapeutic plasma concentration for mitotane is generally considered to be between 14 and 20 µg/mL (or mg/L).[1][3][4][5] Monitoring plasma levels is important because mitotane has a narrow therapeutic window.[1][5] Concentrations above 20 µg/mL are often associated with an increased risk of neurological toxicity.[4][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Signal and Sensitivity Issues

Q1: I am not seeing any peak for mitotane or Mitotane-13C6. What should I check?

-

LC-MS System Connection: Ensure the LC outlet tubing is properly connected to the mass spectrometer's ion source.[6]

-

Mobile Phase Flow: Check for mobile phase flow. A common issue is a purge valve being left open. Purge the system to remove any potential air bubbles in the pump.[6]

-

Sample Injection: Verify that the correct sample vial is in the correct position in the autosampler and that the injection volume is set correctly in your sequence.[6]

-

MS Settings: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratios (m/z) for both mitotane and Mitotane-13C6. Also, check that the ion source parameters (e.g., temperature, gas flows) are appropriate and stable.[6]

Q2: The signal intensity for my analyte is very low. How can I improve the sensitivity?

-

Sample Preparation: Review your sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering compounds from the matrix that may cause ion suppression.[7]

-

Ion Source Optimization: Ensure the ion source parameters are optimized for mitotane. This includes the spray voltage, gas temperatures, and gas flow rates. The position of the ESI probe relative to the orifice is also critical.[6]

-

Mobile Phase Additives: The use of appropriate mobile phase additives (e.g., formic acid, ammonium acetate) at optimal concentrations can improve ionization efficiency.[8] However, use only high-purity, LC-MS grade additives to avoid background noise.[8]

-

Matrix Effects: Investigate for matrix effects like ion suppression. This can be done by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank matrix. If ion suppression is present, improving the sample cleanup or chromatographic separation is necessary.[6]

Chromatographic Issues

Q1: My retention times are shifting between injections. What is the cause?

-

Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. It is recommended to use at least 10 column volumes for equilibration.[6]

-

Mobile Phase Composition: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure accurate mixing.[8]

-

Column Temperature: Check that the column oven temperature is stable and accurate. Temperature fluctuations can significantly impact retention times.[6]

-

Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. Implement a column flushing procedure or use a guard column to protect the analytical column.[8]

Q2: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks). What can I do?

-

Peak Tailing: This can be caused by secondary interactions between the analyte and the column stationary phase. Adjusting the mobile phase pH or using a different column chemistry might help. Tailing of all peaks could also indicate extra-column volume from poor connections or a partially plugged column frit.[9]

-

Split Peaks: This often points to a problem at the head of the column, such as a partially blocked frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[9]

-

Broad Peaks: Broadening can result from extra-column volume, column contamination, or a mismatch between the injection solvent and the mobile phase.[9] Ensure all tubing and connections are optimized for low dead volume.

Experimental Protocols & Data

Example Protocol: Mitotane Quantification in Plasma by LC-MS/MS

This protocol is a generalized example. Specific parameters should be optimized for your instrumentation.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample, add 20 µL of Mitotane-13C6 internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.[10]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial for injection.

-

-

LC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mitotane: Determine the appropriate precursor and product ions (e.g., monitor for specific fragments after collision-induced dissociation).

-

Mitotane-13C6: The precursor ion will be 6 Da higher than that of mitotane. The product ions should be selected to be specific and sensitive.

-

-

Instrument Parameters: Optimize ion source gas flows, temperatures, and collision energy for maximum signal intensity.

-

Quantitative Data Summary

The following tables summarize performance characteristics from various published methods for mitotane detection.

Table 1: Linearity and Sensitivity of Mitotane Detection Methods

| Method | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) | Reference |

| GC-EI-MS | 0.25 - 40 | 0.25 µg/mL | [1] |

| HPLC | 0.2 - 40 | 0.2 µg/mL | [3] |

| LC-DAD | 1.00 - 50.00 | 1.00 µg/L | [11][12][13] |

| HPLC-UV | 1 - 40 | 0.2 mg/L (DDD) | [10] |

Table 2: Accuracy and Precision of Mitotane Detection Methods

| Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |

| HPLC | 1.2 - 2.7% | 1.7 - 2.7% | -2.3 to 3.4% | [3] |

| LC-DAD | < 9.98% | < 9.98% | 89.40 - 105.90% | [11][12][13] |

Table 3: Recovery Rates for Mitotane and Internal Standard

| Method | Analyte | Recovery Rate | Reference |

| HPLC | Mitotane | > 97.4% | [3] |

| HPLC | Internal Standard (p,p'-DDD) | > 98.7% | [3] |

| LC-DAD | Mitotane | 98.00 - 117.00% | [11][12][13] |

Visualizations

Experimental Workflow for Mitotane Analysis

Caption: Workflow for mitotane quantification using a stable isotope-labeled internal standard.

Troubleshooting Decision Tree for LC-MS/MS

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Principle of Stable Isotope Dilution Analysis

Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.

References

- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromsoc.jp [chromsoc.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.at [shimadzu.at]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. zefsci.com [zefsci.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Linearity issues in mitotane calibration curve with Mitotane-13C6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with mitotane calibration curves using Mitotane-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?

Non-linear calibration curves in LC-MS/MS are frequently observed and can be attributed to several factors. The most common causes include:

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-proportional response.

-

Ionization Saturation: At high analyte concentrations, the efficiency of the ionization process in the mass spectrometer's ion source can decrease, resulting in a plateauing of the signal.

-

Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, leading to a non-linear response at the upper end of the calibration curve.

-

Isotopic Crosstalk: At high concentrations of the unlabeled analyte (mitotane), the natural isotopic abundance of heavier isotopes (e.g., M+6) can contribute to the signal of the stable isotope-labeled internal standard (Mitotane-13C6), causing a deviation from linearity.

-

Formation of Adducts or Dimers: At higher concentrations, the analyte may form dimers or adducts with other molecules in the ion source, which are not monitored, leading to a decrease in the expected monomeric analyte signal.

Q2: Why am I seeing non-linearity even when using a stable isotope-labeled internal standard like Mitotane-13C6?

While a stable isotope-labeled internal standard (SIL-IS) like Mitotane-13C6 is the gold standard for correcting many sources of variability, it may not completely eliminate non-linearity. Here’s why:

-

Differential Matrix Effects: Although a SIL-IS co-elutes with the analyte and experiences similar matrix effects, in some cases, the matrix effect can be subtly different for the analyte and the IS, especially in very complex matrices.

-